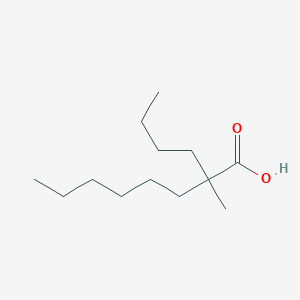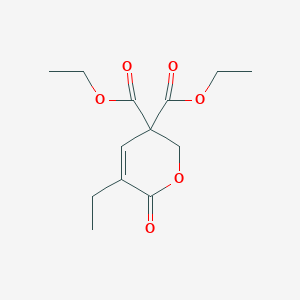
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)-: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroaromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenz(a,h)acridine
- Dibenz(a,j)acridine
- Benzo(h)quinoline
Uniqueness
Dibenz(c,h)acridine, 7-(2-benzo(h)quinolin-2-ylphenyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
36762-11-5 |
|---|---|
Molecular Formula |
C40H24N2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
13-(2-benzo[h]quinolin-2-ylphenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C40H24N2/c1-4-12-29-25(9-1)17-18-28-21-24-36(41-38(28)29)32-15-7-8-16-33(32)37-34-22-19-26-10-2-5-13-30(26)39(34)42-40-31-14-6-3-11-27(31)20-23-35(37)40/h1-24H |
InChI Key |
NTARWFIXDPHFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C4=CC=CC=C4C5=C6C=CC7=CC=CC=C7C6=NC8=C5C=CC9=CC=CC=C98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)





![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)




![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)

